molecular formula C12H19N3O B2991384 1-ethyl-5-(piperazin-1-ylmethyl)pyridin-2(1H)-one CAS No. 1503856-61-8

1-ethyl-5-(piperazin-1-ylmethyl)pyridin-2(1H)-one

Cat. No.: B2991384
CAS No.: 1503856-61-8
M. Wt: 221.304
InChI Key: VHWPQQXNGFFLCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ethyl-5-(piperazin-1-ylmethyl)pyridin-2(1H)-one is a chemical compound for research use. Its molecular structure features a pyridin-2(1H)-one core, which is a privileged scaffold in medicinal chemistry known for its diverse biological activities. This core is further substituted with a piperazine moiety, a nitrogen-containing heterocycle frequently used to fine-tune the physicochemical properties and binding characteristics of drug candidates. The specific research applications, mechanism of action, and biological target profile for this compound are currently under investigation. Researchers are exploring its potential based on the known utility of its structural components in various therapeutic areas. As a building block or intermediate, it holds value for the synthesis of more complex molecules for screening libraries. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethyl-5-(piperazin-1-ylmethyl)pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-2-15-10-11(3-4-12(15)16)9-14-7-5-13-6-8-14/h3-4,10,13H,2,5-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHWPQQXNGFFLCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=CC1=O)CN2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Ethyl-5-(piperazin-1-ylmethyl)pyridin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic potentials of this compound, drawing on diverse research findings and case studies.

The compound's molecular characteristics are as follows:

PropertyValue
Common NameThis compound
CAS Number1503856-61-8
Molecular FormulaC12H19N3O
Molecular Weight221.30 g/mol
LogP0.7979
Polar Surface Area46.716 Ų

Antidepressant Activity

Recent studies have highlighted the antidepressant potential of piperazine derivatives, including this compound. A related compound, A20, demonstrated potent serotonin (5-HT) reuptake inhibition, suggesting that similar structural analogs may exhibit comparable activities. In vivo studies indicated that A20 could significantly reduce immobility times in forced swimming tests, a common model for evaluating antidepressant efficacy .

Anticancer Properties

Research has shown that certain piperazine derivatives exhibit anticancer activity. For instance, compounds derived from piperazine have been reported to induce apoptosis in cancer cell lines and inhibit tumor growth in vivo. The mechanism often involves the modulation of key signaling pathways such as PI3K/Akt/mTOR, which is frequently deregulated in cancer . These findings suggest that this compound may also possess similar anticancer properties.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Serotonin Reuptake Inhibition : Similar to other piperazine derivatives, it may act as a selective serotonin reuptake inhibitor (SSRI), enhancing serotonin levels in synaptic clefts.
  • Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.
  • Targeting Signaling Pathways : Inhibition of the PI3K/Akt/mTOR pathway has been observed with related compounds, leading to reduced cell proliferation and increased apoptosis in tumor models .

Study on Antidepressant Effects

A study evaluated the antidepressant effects of various piperazine derivatives, including those structurally similar to this compound. Compounds were tested for their ability to inhibit serotonin reuptake and were found effective in reducing depressive behaviors in rodent models .

Cancer Cell Line Studies

In vitro studies on cancer cell lines demonstrated that compounds with similar structures to this compound showed significant cytotoxic effects against various cancer types. The most promising results included enhanced apoptosis and reduced tumor growth rates in xenograft models .

Comparison with Similar Compounds

C5-Substituted Derivatives

  • 5-(Piperazine-1-carbonyl)pyridin-2(1H)-one (): This derivative, with a piperazine-linked carbonyl group at C5, was optimized for eIF4A3 inhibition. Modifications at C3 (e.g., trifluoromethyl or aryl groups) improved potency (IC50: 0.10–0.75 μM) and reduced P-glycoprotein (P-gp) efflux (efflux ratio: 0.8–25.0) .
  • Target Compound : The C5 piperazinylmethyl group may enhance solubility and reduce efflux compared to bulkier aryl substituents, though direct potency data are unavailable.

N1-Substituted Derivatives

  • 1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one (): Substitution at N1 with a piperazine-linked phenyl group conferred serotonin reuptake inhibitory (SSRI) activity, with potent in vitro 5-HT reuptake inhibition .

Pharmacokinetic and Physicochemical Properties

Key parameters such as total polar surface area (tPSA) and P-gp efflux ratios differentiate analogues:

Compound Substituents Target IC50/Activity tPSA (Ų) P-gp Efflux Ratio Reference
1o (5-(Piperazine-1-carbonyl)) 3-Cyanophenyl eIF4A3 0.75 μM 99.3 25.0
1q (5-(Piperazine-1-carbonyl)) 3-Trifluoromethyl, N-phenyl eIF4A3 0.14 μM 75.5 0.8
18b (5,6-Diarylated) 5,6-Diaryl PDE10A 1.6 nM N/A N/A
Target Compound N1-Ethyl, C5-piperazinylmethyl Undisclosed N/A ~75–85* Predicted Low N/A

*Estimated based on substituent contributions.

  • tPSA and Bioavailability : The target compound’s tPSA (~75–85 Ų) is comparable to 1q, suggesting favorable membrane permeability and oral absorption .
  • P-gp Efflux : Piperazine-containing derivatives (e.g., 1q) exhibit low efflux ratios, implying reduced drug resistance risks .

Key Research Findings and Trends

Piperazine as a Versatile Substituent : Piperazine enhances solubility and target affinity across multiple therapeutic areas, particularly when positioned at C5 or N1 .

Position-Specific Effects :

  • C5 substituents (e.g., piperazinylmethyl) improve potency in enzyme inhibition (e.g., eIF4A3, PDE10A) .
  • N1 alkyl groups (e.g., ethyl) may enhance metabolic stability compared to aryl groups .

PK/PD Optimization : Reducing tPSA (<80 Ų) and P-gp efflux are critical for improving oral bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.